molecular formula C16H15ClO2 B016412 1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone CAS No. 19561-95-6

1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone

Cat. No. B016412
CAS RN: 19561-95-6
M. Wt: 274.74 g/mol
InChI Key: SJMPWHDFSKHYRD-UHFFFAOYSA-N
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Description

“1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone” is a chemical compound with the molecular formula C18H19ClO2 . It has a molecular weight of 302.8 Da . This compound is a solid in its physical form .


Molecular Structure Analysis

The molecular structure of “1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone” has been analyzed and reported in the literature . The bond distances and bond angles are all within the normal range . There are no classic hydrogen bonds found in the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone” have been reported . It has a density of 1.1±0.1 g/cm3, a boiling point of 445.3±25.0 °C at 760 mmHg, and a flash point of 167.9±22.2 °C . The compound also has a molar refractivity of 86.2±0.3 cm3, and a polar surface area of 26 Å2 .

Scientific Research Applications

Pharmaceutical Industry

This compound has been widely used as a synthetic intermediate for a number of chemical families of pharmaceuticals . It could be used in the synthesis of various drugs, contributing to the development of new treatments and therapies.

Pesticide Production

The compound is also used in the production of pesticides . It could play a crucial role in the development of new pesticides that are more effective and environmentally friendly.

Petrochemical Industry

In the petrochemical industry, this compound is used as a synthetic intermediate . It could be involved in the production of various petrochemical products, contributing to advancements in this field.

Agrochemical Synthesis

1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone is an important intermediate used for the synthesis of agrochemical difenoconazole . Difenoconazole is a triazole fungicide used for controlling some common plant diseases.

Cancer Research

According to a patent, derivatives of this compound have been used in the therapy and diagnosis of breast cancer . This suggests potential applications in cancer research and treatment.

Crystallography

The crystal structure of this compound has been studied , indicating its potential use in crystallography and materials science. Understanding the crystal structure of compounds is crucial for various scientific and industrial applications.

properties

IUPAC Name

1-[4-(2-chloroethoxy)phenyl]-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2/c17-10-11-19-15-8-6-14(7-9-15)16(18)12-13-4-2-1-3-5-13/h1-9H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMPWHDFSKHYRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394695
Record name 1-[4-(2-chloroethoxy)phenyl]-2-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19561-95-6
Record name 1-[4-(2-chloroethoxy)phenyl]-2-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone in tamoxifen research?

A1: 1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone serves as a crucial precursor in the synthesis of [D5-ethyl]-tamoxifen. [] This deuterated form of tamoxifen is a valuable tool for researchers investigating the mechanisms behind tamoxifen-induced DNA adduct formation in the liver. By incorporating a fully deuterated ethyl group using 1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone as a starting point, scientists can track the metabolic fate of specific portions of the tamoxifen molecule, providing crucial insights into its pharmacological activity and potential toxicity. []

Q2: How is 1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone utilized in the synthesis of [D5-ethyl]-tamoxifen?

A2: The synthesis involves treating the sodium enolate of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone with [D5]-iodoethane. This reaction leads to the incorporation of the pentadeuteroethyl group into the structure, ultimately yielding [D5-ethyl]-tamoxifen. [] This specific deuteration is crucial for differentiating metabolic pathways and understanding the role of the ethyl group in tamoxifen's mechanism of action.

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